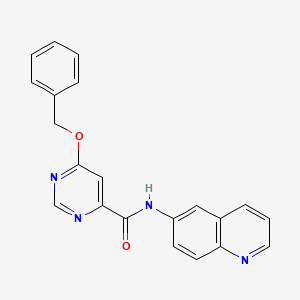![molecular formula C19H23N3O3 B6426866 2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one CAS No. 2097914-99-1](/img/structure/B6426866.png)
2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one (also known as 2-MMPP or 2MPP) is an organic compound that has been studied for its potential applications in medicine, biochemistry, and other fields. It is a heterocyclic compound, containing both an aromatic ring and a piperidine ring, which makes it an interesting target for further research. The compound has been synthesized in the laboratory, and its structure and properties have been characterized.
科学的研究の応用
2-MMPP has been studied for its potential applications in medicine, biochemistry, and other fields. It has been shown to have anti-inflammatory and anti-bacterial properties, and has been studied as a potential treatment for bacterial infections. It has also been studied as a potential cancer therapeutic agent, as it has been shown to inhibit the growth of some types of cancer cells. Additionally, 2-MMPP has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from damage in animal models.
作用機序
The mechanism of action of 2-MMPP is not yet fully understood, though some research has been done to elucidate its effects. It is believed that 2-MMPP works by binding to cell membrane proteins and interfering with their function. This can lead to inhibition of cell growth and other effects. Additionally, 2-MMPP has been shown to inhibit the activity of some enzymes, which may also contribute to its effects.
Biochemical and Physiological Effects
2-MMPP has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the growth of some types of bacteria, and to have anti-inflammatory and anti-bacterial properties. Additionally, it has been studied as a potential cancer therapeutic agent, as it has been shown to inhibit the growth of some types of cancer cells. It has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from damage in animal models.
実験室実験の利点と制限
The advantages of using 2-MMPP in laboratory experiments include its low cost, its availability, and its relatively low toxicity. Additionally, its structure and properties have been well-characterized, making it a good target for further research. However, there are some limitations to using 2-MMPP in laboratory experiments, such as the fact that its mechanism of action is not yet fully understood, and that its effects may vary depending on the experimental conditions.
将来の方向性
Future research on 2-MMPP could focus on further elucidating its mechanism of action, as well as exploring its potential applications in medicine and biochemistry. Additionally, research could be done to explore its potential as an anti-cancer agent, as well as its potential as a neuroprotective agent. Additionally, further research could be done to explore its potential for use in other fields, such as agriculture or industrial processes. Finally, research could be done to explore the effects of different concentrations of 2-MMPP on various biological systems.
合成法
2-MMPP can be synthesized in the laboratory by a variety of methods. One method involves the reaction of 2-methylphenol with 2-methylpyrimidine-4-yloxy-1-piperidine in the presence of a base such as sodium hydroxide. The reaction produces a salt which is then isolated and purified. The product can be further purified by recrystallization or chromatography.
特性
IUPAC Name |
2-(2-methylphenoxy)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-5-3-4-6-17(14)24-13-19(23)22-11-8-16(9-12-22)25-18-7-10-20-15(2)21-18/h3-7,10,16H,8-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKBPZSMTHANDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-1-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B6426790.png)
![2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole](/img/structure/B6426795.png)
![1-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one](/img/structure/B6426796.png)
![2-({1-[(5-ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole](/img/structure/B6426804.png)
![2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole](/img/structure/B6426805.png)
![2-{[1-(2,6-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole](/img/structure/B6426809.png)
![1-(3-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B6426831.png)
![1-[(2-chlorophenyl)methanesulfonyl]-4-(1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B6426836.png)
![3-{1-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione](/img/structure/B6426848.png)
![3-{1-[(5-bromothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione](/img/structure/B6426854.png)
![4-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine](/img/structure/B6426872.png)
![4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B6426873.png)
![4-methyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}quinoline-6-carboxamide](/img/structure/B6426878.png)
